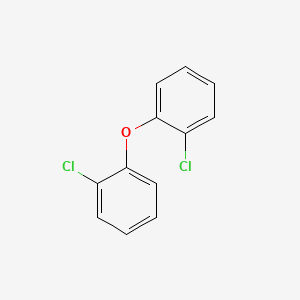
1-Chloro-2-(2-chlorophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-chlorophenoxy)benzene is an organic compound with the molecular formula C12H8Cl2O It is a chlorinated derivative of diphenyl ether, characterized by the presence of two chlorine atoms and an ether linkage between two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenoxy)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2-chlorophenol with 1-chloro-2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(2-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Major Products Formed:
Substitution: Formation of phenolic derivatives or other substituted benzene compounds.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dechlorinated diphenyl ethers or other reduced products.
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-chlorophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-chloro-2-(2-chlorophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ether linkage influence the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .
Comparación Con Compuestos Similares
1-Chloro-4-(4-chlorophenoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2,2’-Dichlorodiphenyl ether: Another chlorinated diphenyl ether with distinct chemical properties and uses.
Bis-(2-chlorophenyl) ether: A related compound with similar applications but different physical and chemical characteristics.
Uniqueness: Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C12H8Cl2O |
|---|---|
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H8Cl2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
Clave InChI |
MFJMZOUFSWSBNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















